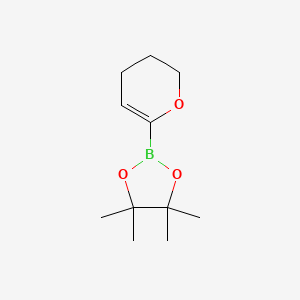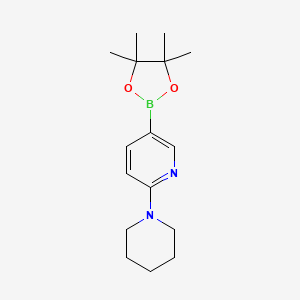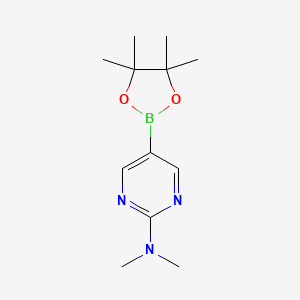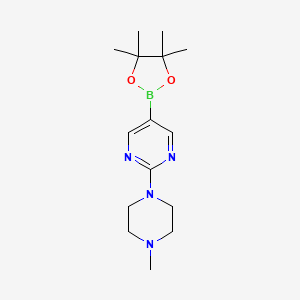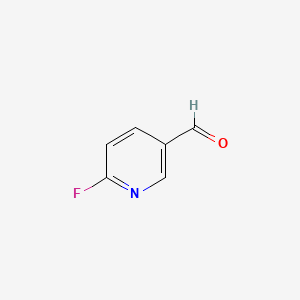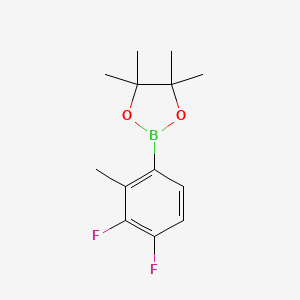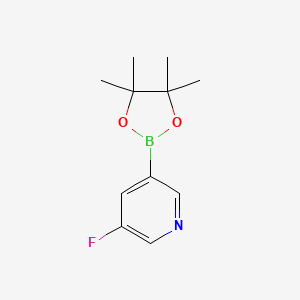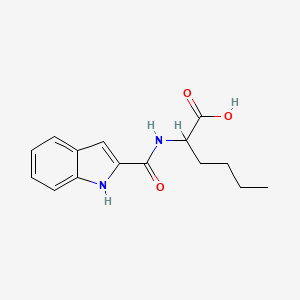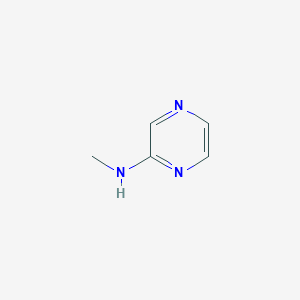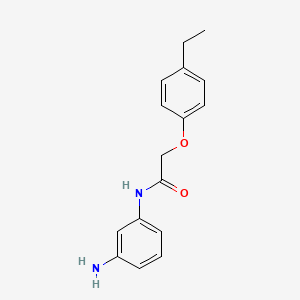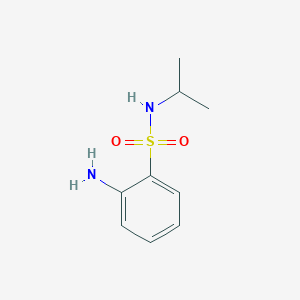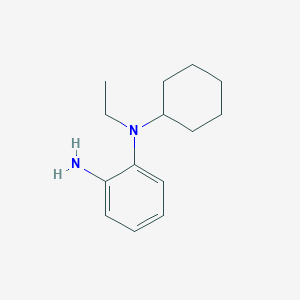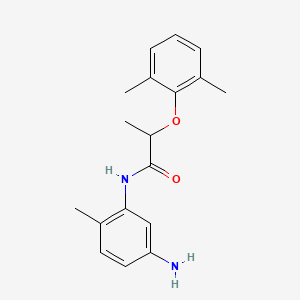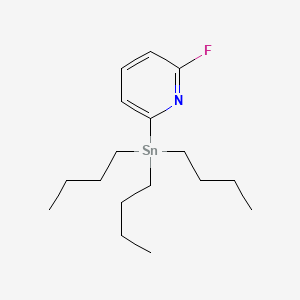
2-Fluoro-6-(tributylstannyl)pyridine
Overview
Description
2-Fluoro-6-(tributylstannyl)pyridine: is a chemical compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . It is a fluorinated pyridine derivative, where a fluorine atom is substituted at the 2-position and a tributylstannyl group is substituted at the 6-position of the pyridine ring. This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the final compound it contributes to.
Mode of Action
It is known that the compound can participate in palladium-catalyzed reactions , which are commonly used in organic synthesis. The presence of the tributylstannyl group can facilitate the introduction of the pyridine ring into larger molecules through Stille coupling reactions.
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. One of the key enzymes involved in these reactions is palladium, which acts as a catalyst in the cross-coupling process. The interaction between this compound and palladium is crucial for the formation of new chemical bonds, enabling the synthesis of diverse organic compounds .
Cellular Effects
The effects of this compound on cellular processes are still being explored. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of certain enzymes involved in metabolic pathways. Additionally, this compound may impact cell function by modulating the expression of specific genes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to enzymes and proteins, influencing their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider in experimental studies. It has been observed that this compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies are needed to fully understand the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing any harmful effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can impact the overall distribution of this compound and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(tributylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Cross-Coupling Products: Various substituted pyridines depending on the coupling partner used.
Oxidized Products: Fluorinated pyridine derivatives.
Scientific Research Applications
2-Fluoro-6-(tributylstannyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of advanced materials with specific electronic properties.
Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyridine
- 3-Fluoro-2-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
Comparison: 2-Fluoro-6-(tributylstannyl)pyridine is unique due to the presence of both a fluorine atom and a tributylstannyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications. Compared to other stannylated pyridines, the fluorine substitution can enhance the compound’s reactivity and selectivity in certain reactions .
Properties
IUPAC Name |
tributyl-(6-fluoropyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDITYHAUYWHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586027 | |
| Record name | 2-Fluoro-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025744-38-0 | |
| Record name | 2-Fluoro-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


